molecular formula C9H11Cl2N3 B14126437 8-Hydrazinoquinoline DiHCl

8-Hydrazinoquinoline DiHCl

Cat. No.: B14126437
M. Wt: 232.11 g/mol
InChI Key: MZVBHTUMFBIRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydrazinoquinoline dihydrochloride is a chemical compound with the molecular formula C9H10ClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydrazinoquinoline dihydrochloride typically involves the reaction of 8-nitroquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: Industrial production methods for 8-Hydrazinoquinoline dihydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Hydrazinoquinoline dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo substitution reactions where the hydrazino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

8-Hydrazinoquinoline dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for studying biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Hydrazinoquinoline dihydrochloride involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, disrupting metal homeostasis in cells. This property is particularly useful in antimicrobial and anticancer applications, where it can inhibit the growth of pathogens and cancer cells by interfering with essential metal-dependent processes.

Comparison with Similar Compounds

  • 4-Hydrazinoquinoline hydrochloride
  • 6-Bromo-4-hydrazinoquinoline hydrochloride
  • 7-Chloro-4-hydrazinoquinoline

Comparison: 8-Hydrazinoquinoline dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a higher affinity for metal ions, making it particularly effective in applications requiring metal chelation.

Properties

Molecular Formula

C9H11Cl2N3

Molecular Weight

232.11 g/mol

IUPAC Name

(quinolin-1-ium-8-ylamino)azanium;dichloride

InChI

InChI=1S/C9H9N3.2ClH/c10-12-8-5-1-3-7-4-2-6-11-9(7)8;;/h1-6,12H,10H2;2*1H

InChI Key

MZVBHTUMFBIRJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N[NH3+])[NH+]=CC=C2.[Cl-].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.